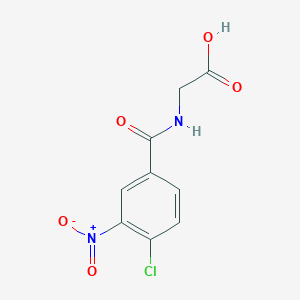

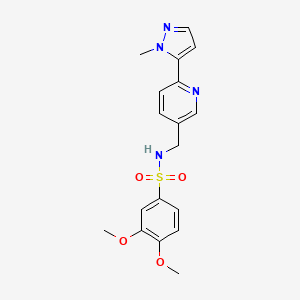

![molecular formula C21H13N3O4 B2506792 2-(4-Nitrophenyl)-6a,10a-dihydro-3H-naphtho[3,2-e]benzimidazole-6,11-dione CAS No. 1609494-01-0](/img/structure/B2506792.png)

2-(4-Nitrophenyl)-6a,10a-dihydro-3H-naphtho[3,2-e]benzimidazole-6,11-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-(4-Nitrophenyl)-6a,10a-dihydro-3H-naphtho[3,2-e]benzimidazole-6,11-dione is a naphthoquinone derivative, which is a class of compounds known for their diverse biological activities and their presence in various natural products. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related naphthoquinone and benzimidazole derivatives.

Synthesis Analysis

The synthesis of related compounds has been explored in the provided literature. For instance, the Michael addition of naphthoquinones to nitroolefins has been utilized as a key step in the synthesis of novel hexahydrobenzocarbazole diones . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities between the compounds studied and this compound.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can significantly influence their physical and chemical properties, as well as their biological activities. The paper on the hydrogen-bonded naphthimidazolyl nitronyl nitroxide crystal highlights the importance of intramolecular and intermolecular hydrogen bonds in stabilizing the crystal structure and influencing magnetic properties . Such insights are valuable for understanding how the molecular structure of this compound might affect its properties and potential applications.

Chemical Reactions Analysis

The reactivity of naphthoquinones in Michael addition reactions is well-documented . These reactions are crucial for constructing complex molecular architectures, including the synthesis of carbazole diones. The chemical reactivity of the compound may also involve similar addition reactions, given its naphthoquinone moiety.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of this compound, they do provide information on related compounds. For example, the magnetic susceptibility measurements of the hydrogen-bonded naphthimidazolyl nitronyl nitroxide crystal suggest that the presence of specific functional groups and the overall molecular structure can have a profound impact on the magnetic properties of these compounds . This could imply that the nitro group and the dione moiety in the compound of interest may also influence its magnetic and possibly other physical properties.

Aplicaciones Científicas De Investigación

Organic Synthesis and Reaction Mechanisms

- Solvation-Dependent Reaction Paths : The reaction of 1,8-naphthalic anhydride with 4-nitro-1,2-diaminobenzene shows solvation-controlled pathways leading to different imide derivatives, illustrating the influence of solvents on chemical reactions and product formation (Singh & Baruah, 2008).

Material Science and Polymer Chemistry

- Photophysical Properties of Organotin Compounds : Derivatives synthesized from Schiff bases, including those related to the subject compound, have been studied for their application in organic light-emitting diodes (OLEDs), highlighting their potential in electronic and optoelectronic devices (García-López et al., 2014).

Medicinal Chemistry and Pharmacology

Anticancer Properties : New derivatives of naphthoquinones, including structures related to the mentioned compound, have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. This research indicates the potential of such compounds in developing new anticancer agents (Dang Thi et al., 2015).

Antibacterial Agents : Derivatives of 3-hydroxy-2-naphthoic acid have been synthesized and evaluated as antibacterial agents, which include compounds related to the chemical of interest. These studies suggest their application in developing new antibacterial dyes and treatments (Khalil et al., 2016).

Mecanismo De Acción

The pharmacokinetics of benzimidazoles can vary widely depending on the specific compound and its chemical modifications. Generally, these compounds are well absorbed and widely distributed in the body. They are metabolized in the liver and excreted in urine .

The action of benzimidazoles can be influenced by various environmental factors such as pH, temperature, and the presence of other substances. These factors can affect the stability of the compound, its ability to reach its target, and its overall efficacy .

Direcciones Futuras

The development of new drugs that overcome the AMR problems is necessary . Those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases . Therefore, there is a great importance of heterocyclic ring containing drugs .

Propiedades

IUPAC Name |

2-(4-nitrophenyl)-6a,10a-dihydro-3H-naphtho[3,2-e]benzimidazole-6,11-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13N3O4/c25-19-13-3-1-2-4-14(13)20(26)17-15(19)9-10-16-18(17)23-21(22-16)11-5-7-12(8-6-11)24(27)28/h1-10,13-14H,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWHSUBEUWFXTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2C(C=C1)C(=O)C3=C(C2=O)C=CC4=C3N=C(N4)C5=CC=C(C=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

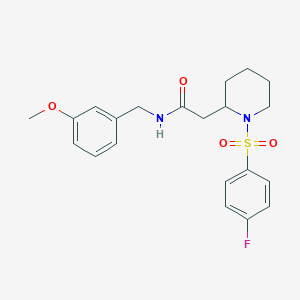

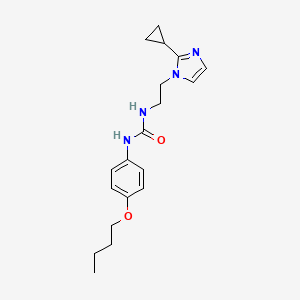

![N,N-dimethyl-4-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzenesulfonamide](/img/structure/B2506710.png)

![1-[4-(1-Ethylpyrazol-4-YL)piperidin-1-YL]prop-2-EN-1-one](/img/structure/B2506713.png)

![5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cycloheptane]](/img/structure/B2506719.png)

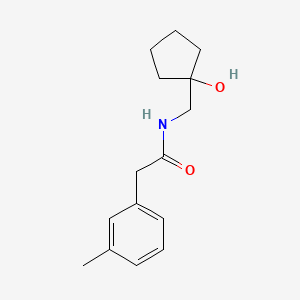

![N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B2506724.png)

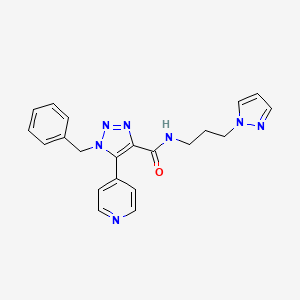

![9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2506725.png)

![N-(benzo[d]thiazol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2506726.png)

![5-chloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2506727.png)